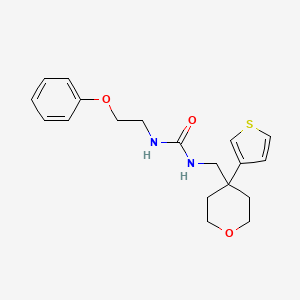
1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound characterized by its unique structural features, including a urea functional group, a phenoxyethyl moiety, and a tetrahydro-2H-pyran ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.
Chemical Structure
The molecular formula of this compound is C19H23N3O3S. The structure is illustrated below:
| Component | Structure |
|---|---|
| Urea Group | Urea |
| Phenoxyethyl | Phenoxyethyl |
| Tetrahydro-2H-pyran | Tetrahydro |
| Thiophene | Thiophene |
Biological Activities
This compound has been studied for various biological activities, which include:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through modulation of specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity, as similar compounds have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The urea moiety may interact with enzymes, potentially leading to inhibition of key metabolic pathways.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of urea derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 25 nM to 74 nM for specific targets such as ALK5 receptors .
Case Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial properties of thiophene-containing compounds. It was found that derivatives with thiophene rings demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects due to its structural components .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Binding to Enzymes : The urea group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Modulation of Signaling Pathways : By interacting with specific receptors or proteins involved in cell signaling, this compound could alter pathways that regulate cell growth and apoptosis.
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-18(20-9-12-24-17-4-2-1-3-5-17)21-15-19(7-10-23-11-8-19)16-6-13-25-14-16/h1-6,13-14H,7-12,15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGZCIYMOJOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














